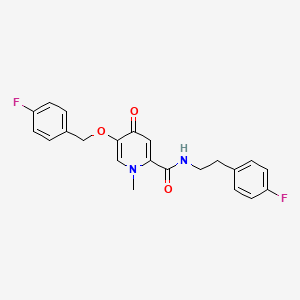
5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H20F2N2O3 and its molecular weight is 398.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV Integrase Inhibitors
Compounds similar to "5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide" have been investigated for their potential as HIV integrase inhibitors. For instance, studies on N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have shown potent inhibition of the HIV-integrase-catalyzed strand transfer process, indicating their potential as antiviral agents against HIV-1. These findings suggest the relevance of such compounds in developing new therapeutic options for HIV/AIDS treatment (Pace et al., 2007).
Aromatic Polyamides
Research into aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links has shown the synthesis of polymers with significant thermal stability and solubility in polar solvents. These polymers can form tough and flexible films, suggesting applications in materials science for coatings, films, and high-performance plastics (Hsiao & Yu, 1996).
Antimicrobial Activity
Fluorobenzamides containing thiazole and thiazolidine have been synthesized and evaluated for their antimicrobial activity. Certain derivatives exhibited significant activity against both bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Orexin-1 Receptor Antagonists
Compounds related to "this compound" have been investigated as orexin-1 receptor antagonists. Studies on selective OX1R antagonists show their role in reducing binge eating in animal models, offering insights into potential treatments for compulsive eating disorders and possibly other compulsive behavior-related conditions (Piccoli et al., 2012).
Fluorescence Probes
Fluorinated o-aminophenol derivatives have been developed as pH-sensitive probes for intracellular measurements, demonstrating the utility of fluorinated compounds in creating sensitive and specific tools for biological and chemical research. Such probes can be used in various applications, including medical diagnostics and biochemical studies (Rhee et al., 1995).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3/c1-26-13-21(29-14-16-4-8-18(24)9-5-16)20(27)12-19(26)22(28)25-11-10-15-2-6-17(23)7-3-15/h2-9,12-13H,10-11,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYKPALZHNYMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2731186.png)
![N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide](/img/structure/B2731187.png)
![N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2731188.png)
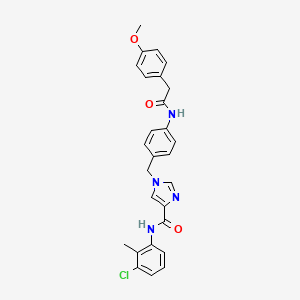


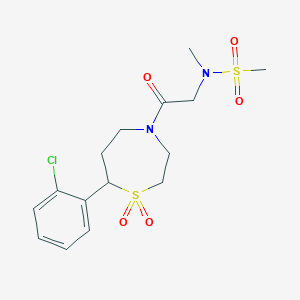
![5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2731197.png)
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(4-fluorophenoxy)propanamide](/img/structure/B2731199.png)
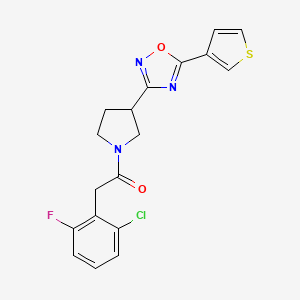
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2731202.png)
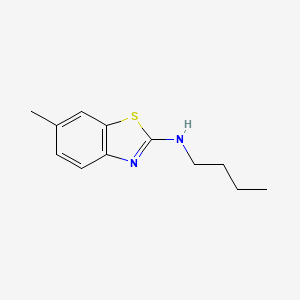
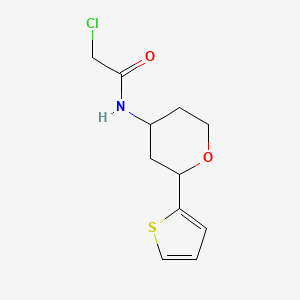
![4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2731207.png)